molecular formula C15H19N3O4S B10983931 N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B10983931
M. Wt: 337.4 g/mol
InChI Key: FEMLIFBUSJFPNP-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic compound characterized by a benzamide core substituted with a cyclopropyl group and a carbamoyl-linked 1,1-dioxidotetrahydrothiophen-3-yl moiety. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfone-containing ligands .

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

N-cyclopropyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C15H19N3O4S/c19-14(16-11-5-6-11)10-1-3-12(4-2-10)17-15(20)18-13-7-8-23(21,22)9-13/h1-4,11,13H,5-9H2,(H,16,19)(H2,17,18,20)

InChI Key

FEMLIFBUSJFPNP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve cyclopropanation reactions, amidation reactions, and sulfonation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Analysis :

  • The sulfone group in the target compound would produce distinct IR peaks and deshielded NMR signals compared to 3a or 29 .
  • The hexyloxy derivative’s aliphatic chain may reduce crystallinity, contrasting with the target compound’s rigid, polar structure .

Biological Activity

N-cyclopropyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3O4SC_{12}H_{17}N_{3}O_{4}S, with a molecular weight of 299.35 g/mol. The compound features a unique combination of a cyclopropyl group, a dioxidotetrahydrothiophenyl moiety, and an amide functional group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC12H17N3O4S
Molecular Weight299.35 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the tetrahydrothiophene ring.
  • Introduction of the cyclopropyl group.
  • Incorporation of the dioxidotetrahydrothiophenyl moiety.

Optimized reaction conditions are crucial for achieving high yields and purity. The compound can be synthesized using various organic transformations that may include oxidation and substitution reactions.

Antitumor Activity

Recent studies have shown that derivatives containing similar structural components exhibit significant antitumor activity. For instance, compounds with a benzimidazole or benzothiazole backbone have demonstrated efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties.

Research indicates that compounds with this structure can inhibit cell proliferation in human lung cancer cell lines such as A549 and HCC827. The IC50 values for these compounds ranged from 2 to 10 μM in two-dimensional assays, indicating moderate to high potency against tumor cells while also affecting normal fibroblast cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through competitive inhibition.
  • DNA Binding : Similar compounds have shown the ability to bind to DNA, potentially interfering with replication and transcription processes.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Antitumor Activity : A study evaluated the effects of various derivatives on A549 lung cancer cells. The results indicated that modifications in the chemical structure could enhance antitumor efficacy while minimizing cytotoxicity towards normal cells .
  • Antimicrobial Activity Assessment : Compounds derived from similar scaffolds were tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, suggesting potential applications in treating infections .

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